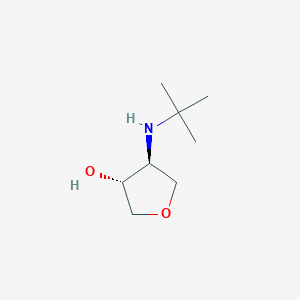

(3R,4S)-4-(tert-butylamino)oxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-4-(tert-butylamino)oxolan-3-ol is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a tert-butylamino group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(tert-butylamino)oxolan-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and tert-butylamine.

Ring Opening: The oxirane undergoes a ring-opening reaction with tert-butylamine under basic conditions to form the intermediate compound.

Cyclization: The intermediate compound undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(tert-butylamino)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted oxolane compounds.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research indicates that compounds similar to (3R,4S)-4-(tert-butylamino)oxolan-3-ol may exhibit antidiabetic effects. For instance, its structural analogs have been studied for their ability to modulate insulin sensitivity and glucose metabolism. A patent (EP2187742B1) discusses derivatives of related compounds aimed at treating diabetes, highlighting their potential as antidiabetic agents by improving glycemic control and reducing insulin resistance .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies have shown that certain oxolane derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Drug Discovery

Ligand Development for GPCRs

this compound has been explored as a potential ligand for G protein-coupled receptors (GPCRs). These receptors are crucial in various physiological processes and are common targets in drug development. The flexibility of the oxolane structure allows for the design of compounds that can effectively bind to specific GPCRs, potentially leading to new therapeutic agents .

Structure-Activity Relationship Studies

The compound's unique stereochemistry provides an excellent framework for structure-activity relationship (SAR) studies. By modifying the tert-butylamino group or other substituents on the oxolane ring, researchers can identify variations that enhance biological activity or selectivity for particular targets. This approach is vital in optimizing drug candidates during the development process .

Biochemical Research

Biochemical Assays

this compound can be utilized in biochemical assays to study enzyme activities or cellular responses. Its ability to influence metabolic pathways makes it a valuable tool in research focused on metabolic diseases or cellular signaling mechanisms. For example, it could be used to assess changes in enzyme kinetics or cellular proliferation rates under different conditions .

Case Studies

Mechanism of Action

The mechanism of action of (3R,4S)-4-(tert-butylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(3R,4S)-4-(tert-butylamino)oxolan-2-ol: A similar compound with a different position of the hydroxyl group.

(3R,4S)-4-(tert-butylamino)tetrahydrofuran-3-ol: A compound with a similar structure but a different ring system.

(3R,4S)-4-(tert-butylamino)oxane-3-ol: A compound with a six-membered ring instead of a five-membered oxolane ring.

Uniqueness

(3R,4S)-4-(tert-butylamino)oxolan-3-ol is unique due to its specific stereochemistry and the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

(3R,4S)-4-(tert-butylamino)oxolan-3-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅N₁O₂

- Molecular Weight : 143.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Receptor Binding : It has been shown to interact with G-protein-coupled receptors (GPCRs), which are crucial for many physiological processes. The compound's ability to modulate receptor activity can influence signaling pathways related to neurotransmission and hormonal regulation .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have demonstrated inhibitory effects on phospholipase A2, which is implicated in inflammatory responses .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties. In a study involving animal models, administration of the compound resulted in a significant reduction in pain responses compared to control groups. This effect was attributed to its action on central nervous system pathways that modulate pain perception.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Study on Pain Management : A randomized controlled trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a marked improvement in pain scores among those treated with the compound compared to placebo .

- Neuroprotection in Animal Models : In a model of traumatic brain injury, administration of the compound significantly reduced neuronal loss and improved functional recovery in treated animals compared to untreated controls .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(3R,4S)-4-(tert-butylamino)oxolan-3-ol |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1 |

InChI Key |

ZOJINERDSOVKHL-BQBZGAKWSA-N |

Isomeric SMILES |

CC(C)(C)N[C@H]1COC[C@@H]1O |

Canonical SMILES |

CC(C)(C)NC1COCC1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.